molecular formula C24H27NO5 B11389057 3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11389057
M. Wt: 409.5 g/mol
InChI Key: HHZJKFISVRLHDH-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazin family, characterized by a fused chromene-oxazine heterocyclic core. The structure includes a 3,4-dimethoxyphenethyl group at position 3 and methyl substituents at positions 6, 7, and 10 of the chromene ring.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C24H27NO5/c1-14-15(2)24(26)30-23-16(3)22-18(11-19(14)23)12-25(13-29-22)9-8-17-6-7-20(27-4)21(10-17)28-5/h6-7,10-11H,8-9,12-13H2,1-5H3

InChI Key

HHZJKFISVRLHDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenethylamine, which is then subjected to a series of reactions to introduce the chromene and oxazine moieties. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name (Reference) Core Structure Key Substituents Functional Implications
Target Compound Chromeno-oxazin 3,4-Dimethoxyphenethyl; 6,7,10-trimethyl High lipophilicity; potential CNS activity due to methoxy groups
3-[2-(3,4-Dimethoxyphenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one Chromeno-oxazin 6-Ethyl; 10-methyl Reduced steric hindrance compared to trimethyl analog; altered metabolic stability
Chromeno-benzodioxocin derivative (10B) Chromeno-benzodioxocin 3,4-Dihydroxyphenyl; 4-hydroxyphenyl Higher polarity; potential antioxidant activity due to phenolic groups
11-(4-Fluorophenyl)-8-methyl-...chromeno[6,7-e][1,3]oxazin-6(1H)-one Cyclohepta-chromeno-oxazin 4-Fluorophenyl; cyclohepta ring Enhanced bioavailability via fluorine; rigid structure may influence receptor binding
Diethyl 8-cyano-7-(4-nitrophenyl)-...imidazo[1,2-a]pyridine Imidazo-pyridine Cyano; nitro; phenethyl Electron-withdrawing groups may stabilize charge; synthetic intermediate

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s dimethoxy and methyl groups enhance logP compared to hydroxylated analogs (e.g., ), favoring blood-brain barrier penetration.
  • Solubility : Polar groups (e.g., hydroxyl in , hydroxymethyl in ) increase aqueous solubility but may reduce bioavailability.

Biological Activity

Chemical Structure and Properties

The compound's IUPAC name suggests a structure that contains a chromeno-oxazine core with additional functional groups that may influence its biological activity. The presence of the 3,4-dimethoxyphenyl group is particularly noteworthy as methoxy substituents are often associated with enhanced biological properties.

Molecular Formula

  • Molecular Formula: C19H25N1O4
  • Molecular Weight: 341.41 g/mol

Antioxidant Activity

Several studies indicate that compounds with similar structures exhibit significant antioxidant properties. The methoxy groups can enhance electron donation capabilities, which is crucial for scavenging free radicals. Research has shown that related compounds demonstrate effective antioxidant activity comparable to established antioxidants like ascorbic acid.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. For instance, derivatives of similar chromeno-oxazine structures have been evaluated for their effectiveness against various bacterial strains. A study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.5–4 μg/mL against multidrug-resistant Staphylococci and Enterococci species .

Cytotoxicity Studies

In vitro studies have suggested that compounds with similar frameworks can possess cytotoxic effects against cancer cell lines. For example, derivatives were tested against several tumorigenic cell lines, showing significant cytotoxicity with IC50 values indicating potent activity . The mechanism of action in these cases often involves apoptosis induction and cell cycle arrest.

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Binding: Certain derivatives act as DNA minor groove binders, disrupting replication and transcription processes in bacteria and cancer cells .
  • Antioxidant Mechanisms: The ability to donate electrons or hydrogen atoms to free radicals enhances cellular protection against oxidative stress.

Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of related chromeno-oxazine derivatives, researchers found that compounds with structural similarities exhibited significant bactericidal effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing antibacterial activity .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of methoxy-substituted chromeno derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in a dose-dependent manner, with mechanisms involving caspase activation pathways and mitochondrial dysfunction .

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